molecular formula C23H27N3O4S2 B2540652 (Z)-4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 443329-49-5

(Z)-4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2540652
CAS No.: 443329-49-5
M. Wt: 473.61
InChI Key: YKFKNIYITQBQCU-VHXPQNKSSA-N
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Description

(Z)-4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that includes an azepane ring, a sulfonyl group, and a benzo[d]thiazole moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate thiourea derivatives with ortho-haloanilines under acidic conditions.

    Introduction of the ethoxy and methyl groups: These groups can be introduced via alkylation reactions using ethyl iodide and methyl iodide, respectively.

    Formation of the azepane ring: This step involves the cyclization of a suitable amine precursor under basic conditions.

    Final coupling: The final step involves coupling the benzo[d]thiazole derivative with the sulfonylated azepane derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d]thiazole moiety, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Alkylated benzo[d]thiazole derivatives.

Scientific Research Applications

(Z)-4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The compound may exert its effects by:

    Inhibiting Enzymes: It can bind to and inhibit the activity of certain enzymes involved in disease pathways.

    Modulating Receptors: The compound may interact with cellular receptors, altering their signaling pathways.

    Inducing Apoptosis: In cancer cells, it may induce programmed cell death by disrupting key cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-bromobenzo[d]thiazol-2(3H)-one: A compound with a similar benzo[d]thiazole core but different substituents.

    1,2,3-triazole derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness

(Z)-4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its combination of an azepane ring, a sulfonyl group, and a benzo[d]thiazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-3-30-18-10-13-20-21(16-18)31-23(25(20)2)24-22(27)17-8-11-19(12-9-17)32(28,29)26-14-6-4-5-7-15-26/h8-13,16H,3-7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFKNIYITQBQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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